4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride
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Overview
Description
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 4’ and 5’ positions of the biphenyl structure, along with a sulfonyl chloride group at the 2 position. The molecular formula of this compound is C12H7ClF2O2S. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the introduction of fluorine atoms and the sulfonyl chloride group into the biphenyl structure. One common method involves the reaction of 4’,5-difluoro-[1,1’-biphenyl] with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides and Sulfonates: Formed from substitution reactions.
Sulfonic Acids and Sulfinic Acids: Resulting from oxidation and reduction reactions.
Complex Biphenyl Derivatives: Produced through coupling reactions.
Scientific Research Applications
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, as well as in coupling reactions to form complex biphenyl structures.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Similar biphenyl structure with fluorine atoms at the 4 and 4’ positions, but lacking the sulfonyl chloride group.
4,5-Dichloro-[1,1’-biphenyl]-2-sulfonyl chloride: Similar structure with chlorine atoms instead of fluorine atoms.
4-Fluoro-[1,1’-biphenyl]-2-sulfonyl chloride: Contains only one fluorine atom at the 4 position.
Uniqueness
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to the presence of two fluorine atoms and a sulfonyl chloride group, which confer specific reactivity and properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C12H7ClF2O2S |
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Molecular Weight |
288.70 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7H |
InChI Key |
QMSAITMBHSYAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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